

Application Note: Quantification of N-Acetyl-D-methionine-d4 in Biological Matrices

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Compound of Interest

Compound Name: *N-Acetyl-D-methionine-d4*

Cat. No.: *B12395258*

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Abstract

This application note provides detailed protocols for the sample preparation and quantification of **N-Acetyl-D-methionine-d4** in common biological matrices such as plasma and urine. The methods described herein utilize protein precipitation and solid-phase extraction for sample cleanup, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals requiring robust and reproducible quantification of this deuterated amino acid derivative. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

N-Acetyl-D-methionine-d4 is a deuterated form of N-acetyl-D-methionine, often used as an internal standard in pharmacokinetic studies or as a tracer in metabolic research. Accurate quantification of this compound in biological samples is crucial for reliable data interpretation. The primary challenges in such analyses include the removal of interfering matrix components like proteins and salts, and achieving high sensitivity and specificity.[1][2] This note details two primary sample preparation techniques: a straightforward protein precipitation (PPT) method and a more rigorous solid-phase extraction (SPE) method for cleaner sample extracts.[3][4] The subsequent analysis is performed by LC-MS/MS, which offers excellent selectivity and sensitivity for this type of analyte.[5]

Materials and Reagents

- **N-Acetyl-D-methionine-d4** reference standard
- Internal Standard (IS): N-Acetyl-D-methionine-d8 or a structurally similar deuterated compound
- LC-MS grade acetonitrile (ACN), methanol (MeOH), and water
- Formic acid (FA)
- Ammonium hydroxide
- Trichloroacetic acid (TCA)
- Zinc Sulfate
- Strong Cation Exchange (SCX) SPE cartridges
- Biological matrix (e.g., human plasma, urine)

Experimental Protocols

Two primary protocols are presented for sample preparation. Protocol 1 utilizes protein precipitation, which is a rapid and simple method suitable for high-throughput analysis.^[6] Protocol 2 employs solid-phase extraction, which provides a cleaner sample and can reduce matrix effects, leading to improved assay performance.^{[7][8]}

Protocol 1: Protein Precipitation (PPT)

This method is ideal for rapid sample processing and is effective for removing the bulk of proteins from plasma or serum samples.^[2] Acetonitrile is a commonly used solvent for this purpose.^[3]

Procedure:

- **Sample Aliquoting:** Pipette 100 μ L of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

- **Internal Standard Spiking:** Add 10 µL of the internal standard working solution to each sample, standard, and quality control (QC) sample.
- **Precipitation:** Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the tube.
- **Vortexing:** Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- **Supernatant Transfer:** Carefully transfer the supernatant to a new tube or a 96-well plate.
- **Evaporation (Optional):** Dry the supernatant under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- **Injection:** Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses strong cation exchange (SCX) cartridges to provide a more thorough cleanup, which is particularly useful for complex matrices like urine or when lower detection limits are required.^{[7][9]}

Procedure:

- **Sample Pre-treatment:**
 - **Plasma/Serum:** Perform protein precipitation as described in Protocol 1 (steps 1-5). Dilute the resulting supernatant 1:1 with water containing 1% formic acid.
 - **Urine:** Centrifuge the urine sample at 4,000 rpm for 5 minutes. Dilute the supernatant 1:4 with water containing 1% formic acid.

- SPE Cartridge Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
- Equilibration: Equilibrate the cartridge with 1 mL of water containing 1% formic acid.
- Sample Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing:
 - Wash the cartridge with 1 mL of water containing 1% formic acid.
 - Wash the cartridge with 1 mL of methanol to remove less polar interferences.
- Elution: Elute the **N-Acetyl-D-methionine-d4** and the internal standard from the cartridge using 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
- Injection: Inject a portion of the sample into the LC-MS/MS system.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS parameters for the analysis of **N-Acetyl-D-methionine-d4**.

Parameter	Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B for 0.5 min, linear ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	To be determined by direct infusion of the analyte and internal standard (e.g., precursor ion $[M+H]^+$ to a specific product ion)
Source Temperature	150°C
Desolvation Temp.	400°C

Quantitative Data Summary

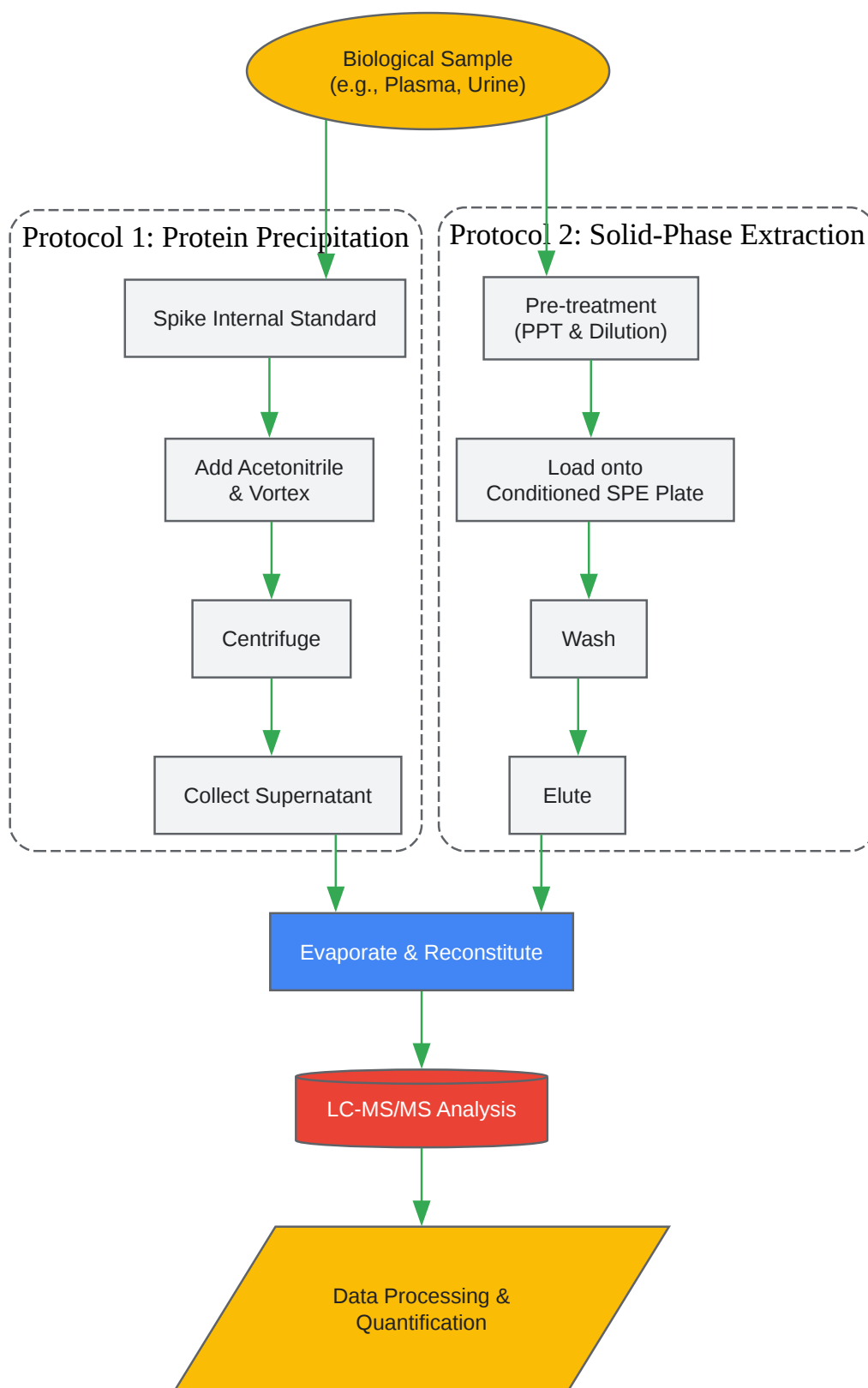
The following table summarizes the expected quantitative performance of the LC-MS/MS method following SPE sample preparation.

Parameter	Expected Performance
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)	85% - 115% (90% - 110% for non-LLOQ levels)
Precision (at LLOQ, LQC, MQC, HQC)	< 15% RSD (< 20% at LLOQ)
Matrix Effect	Minimal with SPE; may vary with PPT
Recovery	> 85% with SPE

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Workflow Visualization

The following diagram illustrates the general workflow for the quantification of **N-Acetyl-D-methionine-d4** from biological samples.



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Caption: Workflow for **N-Acetyl-D-methionine-d4** quantification.

Conclusion

The protocols described in this application note provide robust and reliable methods for the quantification of **N-Acetyl-D-methionine-d4** in biological matrices. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the sample matrix. The provided LC-MS/MS conditions serve as a starting point and should be optimized for the specific instrumentation used.

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